2-(1-Amino-2,2-dimethylcyclobutyl)acetic acid

Description

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

2-(1-amino-2,2-dimethylcyclobutyl)acetic acid |

InChI |

InChI=1S/C8H15NO2/c1-7(2)3-4-8(7,9)5-6(10)11/h3-5,9H2,1-2H3,(H,10,11) |

InChI Key |

RKDHNAKRRZUJNX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC1(CC(=O)O)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2,2-dimethylcyclobutyl)acetic acid typically involves the cyclization of appropriate precursors followed by functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2,2-dimethylcyclobutyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted cyclobutyl derivatives, amines, and oxides, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-(1-Amino-2,2-dimethylcyclobutyl)acetic acid has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Amino-2,2-dimethylcyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity. The compound may also participate in metabolic pathways, leading to the formation of active metabolites .

Comparison with Similar Compounds

Cyclobutane Derivatives with Acetyl vs. Amino Substituents

cis-Pinonic Acid (2-(3-Acetyl-2,2-dimethylcyclobutyl)acetic acid, CAS 473-72-3):

- Structural Differences: Replaces the amino group with an acetyl moiety at the 3-position of the cyclobutane ring .

- Melting point: 104–107°C .

- Biological Relevance : Derived from α-pinene, it serves as a precursor for bioactive derivatives, such as antifungal and anti-inflammatory agents .

- Key Distinction: The acetyl group enhances hydrophobicity compared to the amino group, which may increase water solubility via protonation or hydrogen bonding in the target compound.

2-(3-Acetylamino-2,2-dimethylcyclobutyl)methyl-4(3H)-quinazolinones:

- Structural Features: Contains an acetylamino group on the cyclobutane, leading to quinazolinone formation upon reaction with formamide .

- Reactivity: The acetylamino group participates in cyclization reactions, suggesting the amino group in the target compound could undergo similar transformations to form heterocycles like imidazoles or pyrimidines .

Amino-Substituted Cyclobutane Derivatives

2-[1-(Aminomethyl)cyclobutyl]acetic Acid Hydrochloride (CAS 223425-82-9):

- Structural Differences: Features an aminomethyl group (‑CH2NH2) instead of a direct amino substitution on the cyclobutane .

- Storage at room temperature .

- Biological Implications : The primary amine may enhance solubility and binding to biological targets, contrasting with the secondary amine in the target compound.

2-(1-Amino-3,3-dimethylcyclobutyl)acetic Acid (CAS 1934455-22-7):

- Positional Isomerism : Methyl groups at 3,3-positions instead of 2,2 .

- Molecular Weight: 157.21 g/mol (C8H15NO2), slightly lower than the target compound due to methyl positioning .

- Conformational Impact : Altered ring strain and steric effects may influence reactivity and interactions compared to the 2,2-dimethyl analog.

Cyclohexane and Other Ring Systems

2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic Acid (CAS 99189-60-3):

- Structural Contrast: Cyclohexane ring instead of cyclobutane, with a 2-amino-2-oxoethyl substituent .

- Biological Activity: Exhibits neuroactive properties, highlighting the role of the amino and acetic acid groups in protein interactions .

- Ring Size Effect : The larger cyclohexane ring may reduce steric strain but decrease rigidity compared to cyclobutane derivatives.

Comparative Data Table

Research Findings and Implications

- Synthetic Pathways: Analogous compounds like cis-pinonic acid are synthesized via oxidation of terpenes (e.g., α-pinene) . The target compound may require reductive amination or protection/deprotection strategies to introduce the amino group.

- Solubility and Stability: The amino group may improve aqueous solubility relative to acetylated analogs, though dimethyl groups could counterbalance this via hydrophobicity.

Biological Activity

2-(1-Amino-2,2-dimethylcyclobutyl)acetic acid, also known as a cyclic amino acid derivative, has garnered attention for its potential therapeutic applications, particularly in the treatment of neurological disorders. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic uses, and relevant case studies.

Overview of the Compound

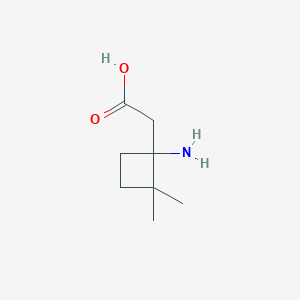

Chemical Structure : The compound features a cyclobutyl group with an amino acid backbone, which is significant for its interaction with biological targets. Its structure is represented as follows:

Research indicates that this compound exhibits several biological activities primarily through modulation of neurotransmitter systems:

- GABAergic Activity : The compound is suggested to enhance GABA (gamma-aminobutyric acid) levels at synaptic junctions, potentially acting as a GABA-mimetic. This mechanism is crucial for its anticonvulsant properties and mood regulation .

- Neuroprotective Effects : It has been shown to exert protective effects against neurodegenerative conditions by improving cerebral functions and reducing excitotoxicity associated with various brain injuries .

Therapeutic Applications

The following therapeutic applications have been documented for this compound:

- Epilepsy Treatment : Studies have demonstrated dose-dependent anticonvulsant effects in animal models, suggesting its potential as an anti-epileptic agent .

- Neurodegenerative Disorders : The compound may be beneficial in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions due to its neuroprotective properties .

- Anxiety and Depression : Its ability to modulate GABA levels positions it as a candidate for treating anxiety and depressive disorders .

Case Studies

- Anticonvulsant Activity :

- Neuroprotective Effects :

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(1-Amino-2,2-dimethylcyclobutyl)acetic acid, and what reagents/conditions are critical for optimizing yield?

- Methodological Answer : Synthesis typically involves cyclobutane ring formation followed by functionalization. A plausible route includes:

- Step 1 : Cyclization of pre-functionalized precursors (e.g., via [2+2] photocycloaddition or ring-closing metathesis) to form the 2,2-dimethylcyclobutane scaffold.

- Step 2 : Introduction of the amino group via reductive amination or nucleophilic substitution, using reagents like ammonia/borane complexes or azide reduction (e.g., Staudinger reaction).

- Step 3 : Acetic acid moiety incorporation through alkylation or carboxylation (e.g., Kolbe–Schmitt reaction).

- Key Conditions : Control stereochemistry using chiral catalysts or enantioselective reducing agents. Optimize pH and temperature to prevent cyclobutane ring strain-induced side reactions .

Q. How is the molecular conformation of this compound characterized, and what structural features influence its reactivity?

- Methodological Answer :

- X-ray Crystallography : Resolves bond lengths (e.g., C–N: ~1.47 Å, C–O: ~1.21 Å) and dihedral angles of the cyclobutane ring. The 2,2-dimethyl groups induce a semi-chair conformation, with a dihedral angle of ~17.5°–29.8°, increasing steric hindrance .

- Spectroscopy : H/C NMR confirms substituent positions (e.g., dimethyl groups at δ 1.2–1.4 ppm; carboxylic proton at δ 12–13 ppm). IR identifies carboxylic O–H (2500–3300 cm) and amine N–H (3300–3500 cm) stretches .

- Reactivity Impact : Ring strain and steric effects reduce nucleophilic substitution rates but enhance electrophilic interactions at the amino group .

Q. What in vitro assays are recommended to evaluate the biological activity of this compound?

- Methodological Answer :

- Neurological Studies : Use SH-SY5Y neuroblastoma cells to assess neuroprotective effects via MTT assays or calcium imaging.

- Protein Binding : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with enzymes (e.g., acetylcholinesterase) .

- Enzyme Inhibition : Test IC values against cyclooxygenase (COX) or monoamine oxidase (MAO) using fluorometric kits .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing enantiomers of this compound?

- Methodological Answer :

- Chiral Catalysis : Use Sharpless epoxidation or Noyori asymmetric hydrogenation to introduce stereocenters. For example, Ru-BINAP catalysts achieve >90% enantiomeric excess (ee) in amino group installation .

- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to separate racemic mixtures via ester hydrolysis .

- Analytical Validation : Chiral HPLC (e.g., Chiralpak AD-H column) with polarimetric detection confirms enantiopurity .

Q. What computational methods predict the metabolic stability of this compound in pharmacokinetic studies?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate activation energies for cytochrome P450-mediated oxidation at the cyclobutane ring or amino group.

- Molecular Dynamics (MD) : Simulate liver microsome interactions to predict half-life (t) and clearance rates.

- Software Tools : Use Schrödinger’s QikProp or ADMET Predictor™ to estimate solubility (LogP ~1.8) and permeability (Caco-2 cell model) .

Q. How does the cyclobutane ring’s conformation affect its binding affinity to biological targets?

- Methodological Answer :

- Conformational Analysis : Compare semi-chair (dihedral ~17.5°) vs. puckered (dihedral ~29.8°) ring forms using X-ray/NMR. The semi-chair reduces steric clash in hydrophobic binding pockets (e.g., GPCRs) .

- Structure-Activity Relationship (SAR) : Modify dimethyl groups to ethyl/cyclopropyl and assay affinity changes. For example, 2,2-diethyl analogs show 3x lower IC for MAO-B inhibition due to increased lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.